molecular formula C16H8Cl3F B14788020 1-Fluoro-8-(2,4,5-trichlorophenyl)naphthalene

1-Fluoro-8-(2,4,5-trichlorophenyl)naphthalene

Cat. No.: B14788020
M. Wt: 325.6 g/mol
InChI Key: ZSIJFERYAFDCHH-UHFFFAOYSA-N
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Description

1-Fluoro-8-(2,4,5-trichlorophenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the first position and a 2,4,5-trichlorophenyl group at the eighth position of the naphthalene ring

Preparation Methods

The synthesis of 1-Fluoro-8-(2,4,5-trichlorophenyl)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and 2,4,5-trichlorophenyl fluoride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts: A Lewis acid catalyst, such as aluminum chloride, is employed to facilitate the electrophilic aromatic substitution reaction.

    Procedure: The naphthalene is first fluorinated at the first position using a fluorinating agent like Selectfluor. The resulting 1-fluoronaphthalene is then reacted with 2,4,5-trichlorophenyl fluoride in the presence of the Lewis acid catalyst to yield this compound.

Chemical Reactions Analysis

1-Fluoro-8-(2,4,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydronaphthalene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Scientific Research Applications

1-Fluoro-8-(2,4,5-trichlorophenyl)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-Fluoro-8-(2,4,5-trichlorophenyl)naphthalene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-Fluoro-8-(2,4,5-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:

    1-Fluoronaphthalene: This compound lacks the 2,4,5-trichlorophenyl group and has different chemical properties and reactivity.

    2,4,5-Trichlorophenyl derivatives: Compounds with the 2,4,5-trichlorophenyl group but different substituents on the naphthalene ring may exhibit varying biological activities and applications.

    Other Fluoronaphthalene Derivatives: Compounds with fluorine atoms at different positions on the naphthalene ring can have distinct chemical behaviors and uses.

Properties

Molecular Formula

C16H8Cl3F

Molecular Weight

325.6 g/mol

IUPAC Name

1-fluoro-8-(2,4,5-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-12-8-14(19)13(18)7-11(12)10-5-1-3-9-4-2-6-15(20)16(9)10/h1-8H

InChI Key

ZSIJFERYAFDCHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=C(C=C3Cl)Cl)Cl)C(=CC=C2)F

Origin of Product

United States

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